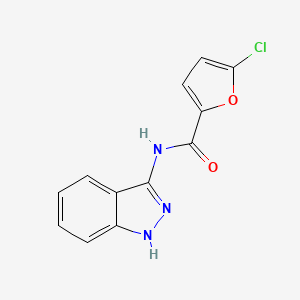
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of organic compounds known as 2-furanilides. These compounds contain a furan ring substituted at the 2-position with an anilide. The indazole moiety within this compound is of particular interest due to its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The chlorinated indazole is then coupled with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole have similar anti-inflammatory properties.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, share structural similarities.
Uniqueness
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide is unique due to its combination of the indazole and furan moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H8ClN3O2 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-6-5-9(18-10)12(17)14-11-7-3-1-2-4-8(7)15-16-11/h1-6H,(H2,14,15,16,17) |
InChI Key |
HBCZVOGDTXGOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=C(O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















